This compound falls under the category of halogenated isoquinolines, which are important in various chemical syntheses and biological applications. Isoquinolines themselves are derivatives of quinoline, a bicyclic aromatic compound, and are known for their diverse biological activities.
The synthesis of 7-Bromo-4-chloroisoquinolin-1(2H)-one involves several steps, typically starting from simpler isoquinoline derivatives. One effective method includes:
For example, one synthetic route involves dissolving a precursor compound in dichloromethane, adding sodium hypochlorite, and allowing the reaction to proceed at room temperature for several hours . This method has been noted for its simplicity and high yield.
The molecular structure of 7-Bromo-4-chloroisoquinolin-1(2H)-one can be represented using various structural formulas:
InChI=1S/C9H5BrClNO/c10-8-4-12-9(13)7-3-5(11)1-2-6(7)8/h1-4HC1=CC2=C(C=C1Cl)C(=O)NC=C2BrThese representations indicate that the compound has a fused bicyclic structure with a carbonyl group (C=O) at the 1-position and nitrogen incorporated into the ring system. The presence of both halogens significantly influences its reactivity and potential interactions with biological targets.
7-Bromo-4-chloroisoquinolin-1(2H)-one can undergo various chemical reactions:
These reactions highlight its versatility as a building block in synthetic chemistry .
These properties are crucial for handling and application in laboratory settings .
7-Bromo-4-chloroisoquinolin-1(2H)-one has several scientific applications:
Regioselective bromination at the C7 position of isoquinoline scaffolds is critical for accessing 7-Bromo-4-chloroisoquinolin-1(2H)-one. N-Bromosuccinimide (NBS) proves superior to molecular bromine due to minimized hydrolysis of nitrile intermediates. Optimization studies show that 96% sulfuric acid (10 equiv) as solvent at 25°C with 1.07 equiv NBS achieves >93% regioselectivity for 3-bromo-2,6-dichlorobenzonitrile—a key precursor. Higher temperatures (>40°C) promote dibromination side products, while alternatives like trifluoroacetic acid suppress reactivity [9].
Table 1: Optimization of NBS-Mediated Bromination
| H₂SO₄ (equiv) | NBS (equiv) | Temp (°C) | Purity of 8 (A%) |
|---|---|---|---|
| 10 | 1.20 | 25 | 75 |
| 10 | 1.07 | 25 | >93 |
| 11 | 1.07 | 25 | >94 |
| 10 | 1.20 | 40 | 68* |
∗Increased dibromination/hydrolysis observed
Suzuki-Miyaura couplings enable C-C bond formation at C7 of brominated isoquinolines. Electron-rich N,N-bidentate ligands (e.g., L4) significantly enhance efficiency for sterically hindered substrates. When coupling 7-bromo-4-chloroisoquinoline with p-tolylboronic acid, Pd(OAc)₂/L4 (5 mol%) and Cs₂CO₃ in DMF:H₂O (1:1) at 80°C achieve 79% yield—versus ≤30% with monodentate ligands. This system tolerates boronic acids with methoxy, cyano, or trifluoromethyl groups, enabling access to biaryl derivatives for drug discovery [4] [7].
The Gould-Jacobs reaction constructs the isoquinolin-1(2H)-one core through cyclodehydration of o-aminocarbonyl intermediates. For 7-brominated derivatives, ethyl 2-(4-bromophenyl)acetate reacts with DMF-DMA to form an enamine, which undergoes cyclization in diphenyl ether at 250°C. This yields 8-bromo-1(2H)-isoquinolinone—a structural analog of the target compound—in 85% purity after recrystallization. The reaction requires inert atmospheres to prevent debromination [3] [6].
Late-stage diversification of 7-Bromo-4-chloroisoquinolin-1(2H)-one leverages its bromo substituent for aryl/heteroaryl introductions. Key parameters include:
Table 2: Ligand Effects in Suzuki Coupling
| Ligand | Substrate | Boronic Acid | Yield (%) |
|---|---|---|---|
| L1 | 7-Bromo-4-chloroisoquinoline | 4-Cyanophenyl | 42 |
| L2 | 7-Bromo-4-chloroisoquinoline | 2,4,6-Trimethoxyphenyl | 88 |
| L4 | 9-Bromo-noscapine | 4-Methoxyphenyl | 79 |
Solvent polarity critically directs regioselectivity during hydrazine-mediated cyclizations. When converting 3-bromo-2,6-dichlorobenzonitrile to 7-bromo-4-chloro-1H-indazol-3-amine:
Table 3: Solvent Impact on Cyclization Regioselectivity
| Solvent | Temp (°C) | Ratio (6:12) |
|---|---|---|
| DMSO | 60 | 50:50 |
| EtOH | 80 | 65:35 |
| iPrOH | 85 | 70:30 |
| 2-MeTHF | 95 | 90:10 |
CAS No.: 490-10-8
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: